6-Chloro-4-(4-methylpiperidine-1-carbonyl)-2-(5-methylthiophen-2-YL)quinoline
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Overview
Description
6-Chloro-4-(4-methylpiperidine-1-carbonyl)-2-(5-methylthiophen-2-YL)quinoline is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core substituted with a chloro group, a piperidine moiety, and a thiophene ring, making it a complex and potentially bioactive molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-(4-methylpiperidine-1-carbonyl)-2-(5-methylthiophen-2-YL)quinoline typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through the Skraup synthesis or Friedländer synthesis.
Introduction of the Chloro Group: Chlorination of the quinoline core can be achieved using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Attachment of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.
Incorporation of the Thiophene Ring: The thiophene ring can be attached through cross-coupling reactions such as the Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-(4-methylpiperidine-1-carbonyl)-2-(5-methylthiophen-2-YL)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloro group can be substituted with other nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-4-(4-methylpiperidine-1-carbonyl)-2-(5-methylthiophen-2-YL)quinoline would depend on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways. The piperidine and thiophene moieties may enhance binding affinity and specificity to the target.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: An antimalarial drug with a similar quinoline core.
Quinoline: The parent compound with diverse biological activities.
Thiophene-Quinoline Derivatives: Compounds with similar structures and potential biological activities.
Uniqueness
6-Chloro-4-(4-methylpiperidine-1-carbonyl)-2-(5-methylthiophen-2-YL)quinoline is unique due to its specific substitution pattern, which may confer distinct biological properties and chemical reactivity compared to other quinoline derivatives.
Properties
IUPAC Name |
[6-chloro-2-(5-methylthiophen-2-yl)quinolin-4-yl]-(4-methylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2OS/c1-13-7-9-24(10-8-13)21(25)17-12-19(20-6-3-14(2)26-20)23-18-5-4-15(22)11-16(17)18/h3-6,11-13H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSPBSKREGOZSTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=C(S4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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